3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
Description
Properties
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-11-8-6-7-9-12(11)17-13(10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGPYRYHXEZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731073 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072812-35-1 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072812-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds. This suggests that the compound’s primary targets could be various organic substrates involved in these reactions.
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to a palladium catalyst. This forms a new carbon-carbon bond, effectively linking two organic substrates.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways used to create complex organic molecules. The exact pathways affected would depend on the specific substrates and reaction conditions used.
Pharmacokinetics
It’s worth noting that boronic esters, including pinacol esters, are generally stable and readily prepared, suggesting they could have favorable absorption, distribution, metabolism, and excretion (ADME) properties. They can be susceptible to hydrolysis, especially at physiological ph, which could impact their bioavailability.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide variety of complex organic molecules, depending on the specific substrates used.
Action Environment
The efficacy and stability of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole, like other boronic esters, can be influenced by various environmental factors. For example, the compound is sensitive to light and heat, and its reactivity can be affected by the pH of the environment. Therefore, careful control of reaction conditions is necessary to ensure optimal performance of the compound in Suzuki-Miyaura cross-coupling reactions.
Biological Activity
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that has garnered attention for its potential biological applications. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C14H21B O2
- Molecular Weight : 224.125 g/mol
- CAS Number : 2246686-06-4
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with boronic acid pinacol esters under controlled conditions. The process often requires solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to enhance yields.
Anticancer Properties
Research indicates that compounds containing boron have significant anticancer activities. For instance, studies have demonstrated that similar boron-based compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : A recent study published in MDPI detailed the synthesis of boron-containing indoles and their subsequent evaluation against cancer cell lines. The results showed a marked decrease in cell viability at concentrations as low as 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings indicate potential for development into therapeutic agents targeting infections caused by resistant strains of bacteria.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Disruption of Cell Membranes : The interaction with bacterial membranes potentially leads to increased permeability and cell lysis.
Scientific Research Applications
Organic Electronics
Role in Device Fabrication:
The compound is integral to the development of organic semiconductors used in devices such as Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Its structure enhances charge transport properties, making it suitable for creating flexible and lightweight electronic devices. Research indicates that incorporating this compound can lead to improved efficiency and stability in electronic applications .
Case Study:
In a study focusing on OLED performance, the incorporation of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole showed a significant increase in luminous efficiency compared to traditional materials. This advancement suggests its potential for next-generation display technologies .
Pharmaceuticals
Intermediate in Drug Synthesis:
The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its boron-containing structure allows for unique reactivity patterns that can enhance the efficiency of drug development processes. The ability to modify its structure provides chemists with a versatile tool for creating novel therapeutic compounds .
Case Study:
Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines. The structural modifications facilitated by the dioxaborolane moiety have been linked to increased bioactivity and selectivity towards targeted cancer therapies .
Material Science
Development of Advanced Materials:
In material science, the compound contributes to formulating high-performance polymers and coatings. Its unique chemical properties allow for improved durability and resistance to environmental factors. This application is particularly relevant in industries requiring robust materials that can withstand harsh conditions .
Case Study:
A recent investigation into polymer composites revealed that incorporating this compound significantly enhanced thermal stability and mechanical strength. These improvements suggest its utility in manufacturing materials for aerospace and automotive applications .
Agricultural Chemistry
Agrochemical Formulation:
The compound is also utilized in developing environmentally friendly agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides makes it a valuable asset in agricultural chemistry. The focus on sustainable practices has led to increased interest in compounds like this one that can reduce environmental impact while maintaining effectiveness .
Case Study:
Field trials have shown that formulations containing this compound lead to higher crop yields compared to conventional pesticides. The reduced toxicity profile further supports its application as a safer alternative for pest management strategies .
Research and Development
Synthetic Methodologies:
In academic and industrial research settings, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity allows researchers to explore novel pathways for synthesizing complex organic molecules .
Case Study:
A collaborative study among several universities focused on using this compound as a catalyst in cross-coupling reactions. The results indicated enhanced reaction rates and yields compared to traditional catalysts used in similar processes .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most extensively studied application of the compound. The boronate ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides or triflates to form biaryl or heterobiaryl structures.
Example Reaction :
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole reacts with 2-chloro-5-fluoropyrimidin-4-yl derivatives under palladium catalysis to yield fluoroindole-pyrimidine hybrids .
Key Observations :
-
Microwave-assisted conditions (110°C, 30 min) enhance reaction efficiency .
-
Electron-withdrawing groups on coupling partners improve yields .
Miyaura Borylation
The compound itself can be synthesized via Miyaura borylation, where an indole bromide reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Example Protocol :
-
Reactant : 3-Bromo-1-tosylindole
-
Catalyst : PdCl₂(dppf)
-
Ligand : Xantphos
-
Solvent : 1,4-Dioxane
Hydrolysis
The boronate ester can be hydrolyzed to the corresponding boronic acid under acidic conditions, though this is rarely performed due to the stability of the pinacol ester.
Protection/Deprotection
-
Protection : The indole NH is often protected with tosyl (Ts) or Boc groups to prevent side reactions .
-
Deprotection : Tosyl groups are removed via hydrolysis with NaOH/THF/H₂O .
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via three steps:
-
Oxidative Addition : Pd(0) inserts into the aryl halide bond.
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Transmetallation : The boronate ester transfers its aryl group to Pd.
-
Reductive Elimination : The biaryl product is released, regenerating Pd(0) .
Catalyst Systems :
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Palladium : Pd(dba)₂ with Xantphos is optimal for electron-deficient substrates .
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Nickel : (PPh₂Me)₂Ni(o-tolyl)Br enables coupling with challenging aryl chlorides .
Stability and Handling
-
Storage : Stable at 2–8°C under inert gas.
-
Degradation : Prolonged exposure to moisture leads to boronic acid formation, reducing reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronated Indoles
Substituent Position and Functional Group Variations
Positional Isomers
- Molecular weight: 243.11 g/mol . Applications: Intermediate in pharmaceutical synthesis, e.g., kinase inhibitors .
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 269410-24-4): Boronate at position 5; used in PET tracer development for imaging tryptophan metabolism . Melting point: Not reported; commercial purity ≥97% .
Functional Group Modifications
7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1072812-69-1):
1-[(4-Methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: N/A):
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Spectral Data Comparison
- ¹H NMR: Target compound: Methyl at C3 appears as a singlet (~δ 2.3–2.5 ppm); dioxaborolane protons as a singlet (δ 1.3 ppm) .
- ¹¹B NMR : All compounds exhibit signals near δ 30–31 ppm, characteristic of dioxaborolane rings .
Suzuki-Miyaura Cross-Coupling
- The target compound’s methyl group reduces steric hindrance compared to bulkier derivatives (e.g., trimethylsilyl-substituted indoles in ), enabling faster transmetallation .
- Electron-withdrawing groups (e.g., methoxy in ) slow coupling kinetics, while methyl groups balance reactivity and stability .
Preparation Methods
Iridium-Catalyzed C–H Borylation
- Procedure : The reaction employs 3-methylindole as the substrate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source. The catalyst system typically consists of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer combined with 4,4'-di-tert-butyl-2,2'-bipyridine as a ligand.
- Conditions : The reaction is conducted in an inert atmosphere (Schlenk technique) using cyclohexane as solvent, at 60 °C for approximately 18 hours.
- Post-treatment : After borylation, trifluoroacetic acid in dichloromethane is added at 0 °C to quench the reaction and facilitate product isolation.
- Yield and Purity : This method affords high regioselectivity for the 2-position borylation and yields are generally good, with reported yields up to 99% under optimized conditions.
Palladium-Catalyzed Coupling with Boronic Acid Derivatives
- Procedure : An alternative route involves Suzuki-Miyaura coupling between 3-methylindole derivatives functionalized with halides and boronic acid pinacol esters.
- Catalyst System : Palladium dibenzylideneacetone (Pd(dba)2) with XantPhos ligand is commonly used.
- Solvent and Conditions : The reaction is performed in a biphasic mixture of cyclopentyl methyl ether (CPME) and water, heated to around 106 °C for less than 1 hour.
- Purification : The crude product is purified by flash chromatography on acidic alumina, often requiring two chromatographic steps due to impurities.
- Yields : Isolated yields vary from moderate to good (47–73%), depending on substrate substitution and purification efficiency.
Reaction Scheme Overview
Detailed Research Findings and Notes
- The iridium-catalyzed borylation method is highly regioselective for the 2-position of 3-methylindole, attributed to the directing effect of the indole nitrogen and steric hindrance from the 3-methyl substituent.
- The use of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer with bipyridine ligands is crucial for catalytic activity and selectivity.
- The palladium-catalyzed Suzuki coupling method allows for the introduction of the boronate ester functionality via cross-coupling but often requires pre-functionalization of the indole ring with halides.
- Purification challenges are noted, especially when electron-withdrawing or electron-donating groups are present on the indole ring, affecting yield and product isolation.
- The reaction mixtures are typically monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm conversion and purity.
- Safety protocols involve handling under inert atmospheres and using Schlenk techniques to avoid moisture and oxygen sensitivity.
Summary Table of Catalysts and Conditions
Q & A
Basic: What are the standard synthetic routes for 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?
Answer:
Synthesis typically involves indole functionalization via borylation. For analogous compounds, methods include:
- Borylation of indole precursors using pinacol borane or bis(pinacolato)diboron under transition metal catalysis (e.g., Pd or Cu).
- Multi-step protocols , such as azide-alkyne cycloaddition (CuI-catalyzed "click" chemistry) followed by boronic ester introduction ().
- Purification via flash column chromatography (70:30 EtOAc:hexane) and characterization by / NMR, HRMS, and TLC (R values ~0.3–0.43) .
Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this compound?
Answer:
Key parameters include:
- Catalyst systems : Pd(PPh) or PdCl(dppf) with ligands like SPhos for enhanced stability.
- Solvent/base pairs : Dioxane/HO with KCO or CsCO to minimize boronic ester hydrolysis.
- Temperature : 80–100°C under inert atmosphere (N/Ar).
- Troubleshooting : Monitor homocoupling byproducts via GC-MS; adjust stoichiometry (1:1.2 aryl halide:boronic ester) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR : NMR shows methyl groups of the dioxaborolane ring (δ 1.3 ppm, singlet). Indole protons appear as multiplets (δ 6.8–7.6 ppm). NMR (if available) confirms boronic ester integrity.
- HRMS : Molecular ion [M+H] matches theoretical mass (e.g., CHBNO: 257.14 g/mol).
- Purity : GC or HPLC (>97% purity) ( ) .
Advanced: How to resolve discrepancies in NMR data post-synthesis?
Answer:
- Dynamic effects : Rotameric splitting due to restricted rotation (common in boronic esters). Use variable-temperature NMR.
- Impurities : Re-purify via preparative HPLC or recrystallization (e.g., EtOAc/hexane).
- Advanced techniques : HSQC/HMBC for connectivity; X-ray crystallography (SHELX refinement) for unambiguous assignment ( ) .
Advanced: What are the challenges in achieving regioselective functionalization of this indole boronic ester?
Answer:
- Indole reactivity : C3 is typically more nucleophilic, but steric hindrance from the methyl group at C3 may shift reactivity to C2.
- Directing groups : Use substituents (e.g., acetyl) to guide functionalization.
- Computational guidance : DFT calculations (e.g., Fukui indices) predict reactive sites. Experimental validation via competitive reactions ( ) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats. Avoid inhalation (use fume hood).
- Storage : Dry, cool conditions (2–8°C) under inert gas.
- Hazards : Causes skin/eye irritation (H315, H319). In case of exposure, rinse eyes with water for 15 minutes ( ) .
Advanced: How does this compound participate in catalytic cycles beyond Suzuki coupling?
Answer:
- Transfer borylation : Acts as a boron source in iridium-catalyzed C–H borylation ( ).
- Annulation reactions : Silver-catalyzed processes (e.g., AgNO/Selectfluor) form cyclic ketones ( ).
- Mechanistic studies : Use -NMR to track boron transfer intermediates .
Basic: What are common side reactions during synthesis and how to mitigate them?
Answer:
- Boronic ester hydrolysis : Avoid moisture; use molecular sieves.
- Homocoupling : Optimize Pd catalyst loading (0.5–2 mol%).
- Byproducts : Monitor via TLC; employ scavengers (e.g., activated charcoal) .
Advanced: How to apply this compound in synthesizing complex natural products?
Answer:
- Building block : Introduce indole motifs into alkaloids (e.g., clavicipitic acid, ).
- Key steps : Suzuki coupling with halogenated intermediates, followed by oxidation or hydroxylation.
- Case study : Total synthesis of (-)-clavicipitic acid used analogous boronic esters for indole functionalization .
Advanced: What computational methods assist in predicting reactivity of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
